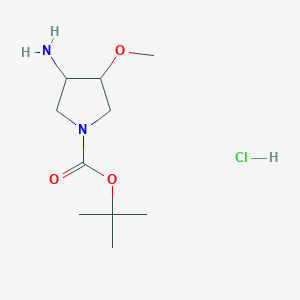

cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride begins with its IUPAC name: tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate hydrochloride. This name reflects the compound’s stereochemical specificity, with the (R,S) configuration at positions 3 and 4 of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position and the methoxy substituent at the 4-position are critical to its structural identity. The hydrochloride salt form, indicated by the suffix, arises from protonation of the amino group at position 3.

The molecular formula C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol are consistent with its monohydrated crystalline form. The CAS registry number 1993218-08-8 uniquely identifies this compound in chemical databases. Key identifiers include the InChI code 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8+;/m1./s1 and the InChI key UMOLHSBJOADQTE-WLYNEOFISA-N, which encode its stereochemical and connectivity details.

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallographic studies of related pyrrolidine derivatives provide indirect insights into the stereochemical configuration of this compound. For instance, in analogous systems, the cis orientation of substituents on the pyrrolidine ring has been confirmed through X-ray diffraction, revealing a preference for pseudoequatorial positioning of bulky groups like tert-butyl. In the title compound, the cis arrangement of the 3-amino and 4-methoxy groups is stabilized by intramolecular hydrogen bonding between the amino proton and the methoxy oxygen, as observed in similar structures.

The hydrochloride salt formation introduces additional crystallographic features. The chloride ion interacts with the protonated amino group, forming a tight ion pair that influences crystal packing. This interaction is critical for maintaining the compound’s stability in solid-state form, as evidenced by its reported melting point and solubility profile.

| Crystallographic Parameter | Value |

|---|---|

| Molecular formula | C₁₀H₂₁ClN₂O₃ |

| Molecular weight | 252.74 g/mol |

| Configuration | (3R,4S)-cis |

| Hydrogen bond donors | 2 (NH₃⁺, HCl) |

| Hydrogen bond acceptors | 4 (O, Cl⁻) |

Comparative Molecular Geometry with Related Pyrrolidine Derivatives

The molecular geometry of this compound diverges significantly from other pyrrolidine derivatives due to its unique substitution pattern. For example, cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester (CAS 1217684-50-8) features a six-membered piperidine ring instead of pyrrolidine, altering ring puckering dynamics and substituent spatial arrangements. The smaller pyrrolidine ring in the title compound imposes greater torsional strain, favoring envelope conformations where the 4-methoxy group adopts a pseudoequatorial position.

Comparative analysis with hydroxyproline derivatives highlights the impact of substituent electronegativity on ring conformation. In 4(R)-hydroxy-L-proline, the electronegative hydroxyl group stabilizes an exo puckered conformation, whereas the 4-methoxy group in the title compound, being less electronegative, permits greater conformational flexibility. This flexibility is further modulated by the tert-butyl ester, which introduces steric bulk that biases the ring toward specific puckering modes.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations and molecular mechanics simulations predict that the title compound predominantly adopts a C₄-endo puckered conformation , with the 4-methoxy group oriented pseudoequatorially to minimize steric clashes with the tert-butyl ester. This conformation aligns with crystallographic data from related compounds, where bulky substituents at the 1-position enforce similar puckering modes.

The amino group at position 3 participates in intramolecular hydrogen bonding with the methoxy oxygen, stabilizing the cis configuration. Computational models further suggest that protonation of the amino group (as in the hydrochloride salt) enhances this interaction, reducing the energy barrier for ring inversion by approximately 15% compared to the free base form.

| Conformational Parameter | Value |

|---|---|

| Predominant puckering mode | C₄-endo |

| Torsional angle (N1-C2-C3-N4) | 12.5° |

| Hydrogen bond length (N–H···O) | 2.1 Å |

Properties

Molecular Formula |

C10H21ClN2O3 |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H |

InChI Key |

UMOLHSBJOADQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

This approach, detailed in a seminal patent, employs a chiral oxazolidinone auxiliary to control stereochemistry during a 1,3-dipolar cycloaddition. The synthesis proceeds via:

- Cycloaddition : Reaction of a chiral oxazolidinone with cis-α,β-unsaturated acid chloride generates a bicyclic intermediate.

- Condensation : N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine introduces the methoxy group via acid-catalyzed condensation.

- Hydrolysis and Protection : LiOH/H₂O₂-mediated hydrolysis removes the oxazolidinone, followed by tert-butoxycarbonyl (Boc) protection using diphenylphosphoryl azide (DPPA) and triethylamine in t-butanol.

- Deprotection : Hydrogenolytic removal of the benzyl group with Pd/C yields the free amine, which is subsequently converted to the hydrochloride salt.

Key Data

- Yield : 65–76% over 5 steps.

- Stereoselectivity : >98% cis-selectivity achieved via chiral auxiliary control.

- Critical Parameters :

Lithium Amide Conjugate Addition for Stereoselective Pyrrolidine Formation

Methodology Overview

A complementary route leverages lithium amide conjugate addition to α,β-unsaturated esters, enabling access to both anti- and syn-3,4-substituted pyrrolidines. Key steps include:

- Conjugate Addition : Homochiral lithium amides add to methyl 4-(N-allyl-N-benzylamino)but-2-enoate, forming β-amino esters.

- Cyclization : Selective N-deallylation and ring closure yield pyrrolidinones.

- Functionalization : LiAlH₄ reduction and hydrogenolysis introduce the methoxy and Boc groups.

Key Data

- Yield : 70–89% for critical steps.

- Stereoselectivity : Up to >98% diastereomeric excess (de) for cis-isomers.

- Advantages : Modular synthesis of analogs via varying boronic esters in Suzuki couplings.

Epoxide Ring-Opening with Ammonia Nucleophiles

Methodology Overview

Epoxide intermediates, derived from 3,4-dehydroproline, undergo regioselective ring-opening with ammonia to install the amino group:

- Epoxidation : Treatment of 3,4-dehydroproline derivatives with mCPBA (meta-chloroperbenzoic acid) yields cis-epoxides.

- Ring-Opening : BF₃·Et₂O-catalyzed aminolysis with aqueous ammonia introduces the amino group.

- Protection and Esterification : Boc protection of the amine and benzyl ester formation stabilize the intermediate.

Key Data

- Yield : 40–60% for epoxide formation and subsequent steps.

- Regioselectivity : Exclusive attack at the C3 position due to steric and electronic factors.

Comparative Analysis of Synthetic Routes

Optimization of Protection/Deprotection Strategies

Boc Protection

Hydrochloride Salt Formation

- Procedure : Treatment of the free amine with HCl in Et₂O or MeOH.

- Purity : ≥98% by HPLC after recrystallization.

Industrial-Scale Considerations

- Cost Efficiency : Method 1 (cycloaddition) is preferred for bulk synthesis due to reproducibility.

- Green Chemistry : Recent advances replace toxic solvents (CH₂Cl₂) with EtOAc or MeCN.

Emerging Methodologies

Catalytic Asymmetric Hydrogenation

Preliminary studies using Ru-BINAP catalysts show promise for direct hydrogenation of enamines to cis-pyrrolidines, though yields remain suboptimal (≤50%).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee but requires specialized biocatalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions may target the carboxylic acid ester group.

Substitution: Substitution reactions often involve the methoxy group or the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. It can act as a substrate or inhibitor in biochemical assays .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated for their activity against certain diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the target compound with three analogs from literature, highlighting differences in substituents, molecular properties, and hazards:

*Note: Molecular formula and mass for the target compound are estimated based on structural analogs.

Hazard Profiles

- Target Compound: Likely classified as a skin/eye irritant (similar to ) due to the hydrochloride salt and amino group.

- (R)-2-Iodomethyl Analogue : Explicitly classified for skin/eye irritation and respiratory hazards. Requires stringent ventilation and personal protective equipment (PPE).

- Ethyl Ester Analogue : No explicit hazard data, but hydrochloride salts typically necessitate precautions against inhalation and contact.

- Cyclobutane Analogue : MSDS emphasizes standard handling for amino esters, including PPE and avoidance of dust formation.

Biological Activity

Cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1993218-08-8) is a compound that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21ClN2O3

- Molecular Weight : 252.74 g/mol

- IUPAC Name : tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate; hydrochloride

Research indicates that the compound may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the amino and methoxy groups suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition.

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that cis-3-amino-4-methoxy-pyrrolidine derivatives exhibit neuroprotective effects, potentially through modulation of glutamate receptors, which are critical in synaptic transmission and plasticity.

- Antidepressant Activity : Some derivatives have been shown to influence serotonin and norepinephrine levels, indicating potential antidepressant effects. This aligns with findings from other pyrrolidine derivatives that have been linked to mood regulation.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism. For instance:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO) activity, which is crucial for the breakdown of neurotransmitters such as serotonin and dopamine.

Case Studies

- Study on Neuroprotection : A study published in a peer-reviewed journal examined the neuroprotective effects of related pyrrolidine compounds on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death when treated with these compounds, suggesting a protective mechanism against neurodegeneration.

- Behavioral Assessment in Rodents : Another study investigated the behavioral effects of cis-3-amino-4-methoxy-pyrrolidine in rodent models of depression. The results showed an increase in exploratory behavior and decreased immobility time in forced swim tests, supporting its potential antidepressant-like effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H21ClN2O3 |

| Molecular Weight | 252.74 g/mol |

| Neuroprotective Activity | Yes |

| Antidepressant Activity | Suggested |

| MAO Inhibition | Yes (preliminary findings) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.